3-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-methoxybenzamide
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Description
This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT) . The DFT optimized molecular structure is found to be consistent with the single crystal structure determined by single crystal XRD . The molecular electrostatic potential and the frontier molecular orbital of the molecule are also investigated by DFT .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques like FTIR, 1H and 13C NMR, and MS spectroscopies . Vibrational frequencies are also analyzed, revealing some physicochemical properties of the compound .Safety and Hazards
Properties
IUPAC Name |
3-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c1-28-19-9-8-14(11-18(19)22)21(27)25-17-7-3-6-16(12-17)24-20(26)13-4-2-5-15(23)10-13/h2-12H,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVLNMWWSVWJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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